(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate
Description
(4-Amino-2-methylphenyl)-(3-methylphenyl)iminoazanium; sulfate is a sulfate salt composed of an iminoazanium cation and a sulfate anion. The cation consists of two aromatic moieties: a 4-amino-2-methylphenyl group and a 3-methylphenyl group, linked via an imino group (–NH–). Its synthesis likely involves condensation reactions between substituted anilines and sulfonic acid derivatives, analogous to methods described for structurally related compounds .
Properties
CAS No. |
85098-87-9 |
|---|---|
Molecular Formula |
C28H32N6O4S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate |
InChI |
InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
JAIFBYGYIBWWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substitution patterns, core frameworks, and biological or physicochemical properties.
Structural Analogues with 4-Amino-2-methylphenyl Substituents
Key Observations :
- The 4-amino-2-methylphenyl group is prevalent in bioactive molecules, particularly antitumor agents.
- Diazenyl (azo) and sulfamate functionalities enhance metabolic stability compared to the iminoazanium group .
Compounds with 3-Methylphenyl Substituents
Key Observations :
Sulfate/Sulfonate Derivatives
Key Observations :
- Sulfate counterions (e.g., in ionic liquids) improve solubility and stability compared to chloride or acetate .
- Sulfate esters are prone to enzymatic hydrolysis, limiting their in vivo persistence .
Antitumor Benzothiazole Derivatives
Key Observations :
- Para-substitution (e.g., 4-amino) on benzothiazoles optimizes antitumor efficacy .
- Fluorine substitution mitigates metabolic inactivation, a strategy applicable to iminoazanium derivatives .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
